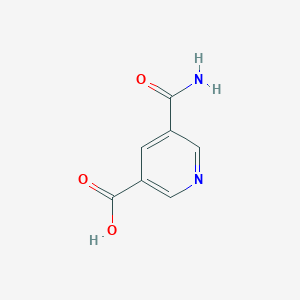

5-Carbamoylpyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-carbamoylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-1-5(7(11)12)3-9-2-4/h1-3H,(H2,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIRTFSQYOUBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20319909 | |

| Record name | 5-carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-17-9 | |

| Record name | NSC351672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-carbamoylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20319909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Carbamoylpyridine-3-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carbamoylpyridine-3-carboxylic acid, also known as 5-carbamoylnicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its rigid pyridine core, decorated with both a carboxylic acid and a carboxamide functional group, provides a versatile scaffold for the design of novel therapeutic agents. The strategic placement of these functional groups at the 3- and 5-positions allows for diverse chemical modifications and interactions with biological targets. Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, making them a focal point in the development of new pharmaceuticals.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Carbamoylpyridine-3-carboxylic acid, offering valuable insights for researchers in the field.

Chemical and Physical Properties

Core Chemical Attributes

| Property | Value | Source |

| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid | PubChem[1] |

| Synonyms | 5-Carbamoylnicotinic acid, 5-carboxamidonicotinic acid | PubChem[1] |

| CAS Number | 24242-17-9 | PubChem[1] |

| Molecular Formula | C₇H₆N₂O₃ | PubChem[1] |

| Molecular Weight | 166.13 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=NC=C1C(=O)O)C(=O)N | PubChem[1] |

| InChI Key | SRIRTFSQYOUBGL-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data (Experimental and Estimated)

| Property | Value | Notes and Insights |

| Melting Point | Not experimentally determined. Likely a high-melting solid (>200 °C). | Aromatic carboxylic acids and amides typically have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, the related 4-carbamoylpyridine-3-carboxylic acid is also a solid with no reported melting point.[3] |

| Boiling Point | Not applicable. Likely decomposes at high temperatures. | Carboxylic acids with high melting points often decompose before boiling, especially those with additional functional groups capable of intramolecular reactions. |

| Solubility | No specific data available. Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar protic solvents and aqueous bases. | The presence of both a carboxylic acid and an amide group suggests the ability to form hydrogen bonds with protic solvents like water and alcohols. Solubility is expected to increase significantly in aqueous base due to the formation of the carboxylate salt. |

| pKa | Not experimentally determined. Estimated to be around 3-4 for the carboxylic acid. | The electron-withdrawing nature of the pyridine ring and the carbamoyl group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

| LogP (XLogP3-AA) | -0.7 | PubChem (Computed)[1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Carbamoylpyridine-3-carboxylic acid. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups.

¹H NMR Spectroscopy (Predicted)

In a suitable solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and carbamoyl groups. The protons at positions 2, 4, and 6 would likely appear as downfield signals. The acidic proton of the carboxylic acid would be observed as a broad singlet, typically at a very downfield chemical shift (>10 ppm), and the two protons of the primary amide would also present as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by signals for the six carbons of the pyridine ring and the two carbonyl carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm, while the carbonyl carbon of the amide would appear at a slightly upfield position. The pyridine ring carbons will show characteristic shifts influenced by the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide clear evidence for the key functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amide): Two medium intensity bands around 3100-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O stretch (Amide I band): A strong, sharp band around 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): A medium intensity band around 1600-1640 cm⁻¹.

-

C-N and C-O stretches: Will appear in the fingerprint region.

Mass Spectrometry (Predicted)

In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carbamoyl group.

Synthesis and Reactivity

Plausible Synthetic Routes

A logical approach to the synthesis would involve the functionalization of a pre-existing pyridine ring. One possible route could start from a di-substituted pyridine, such as a dinitrile or a diester, followed by selective hydrolysis and/or amidation. For instance, the hydrolysis of a pyridine-3,5-dicarbonitrile could potentially yield the diacid, which could then be selectively amidated. Alternatively, a more controlled synthesis might involve a multi-step sequence starting from a simpler nicotinic acid derivative.

Caption: A plausible synthetic pathway to 5-Carbamoylpyridine-3-carboxylic acid.

General Reactivity

The reactivity of 5-Carbamoylpyridine-3-carboxylic acid is dictated by its three key structural features: the pyridine ring, the carboxylic acid group, and the carboxamide group.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. It can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The nitrogen atom is basic and can be protonated or alkylated.

-

Carboxylic Acid Group: This group is acidic and will react with bases to form carboxylate salts. It can be converted to a variety of derivatives, such as esters, acid chlorides, and amides, through standard carboxylic acid chemistry.

-

Carboxamide Group: The amide group is generally less reactive than the carboxylic acid. It can be hydrolyzed to the carboxylic acid under acidic or basic conditions, though this often requires more forcing conditions than ester hydrolysis.

Potential Applications in Drug Development

Pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs.[2] The structural motifs present in 5-Carbamoylpyridine-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents.

Rationale for Pharmacological Interest

-

Hydrogen Bonding Capabilities: The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a carboxamide (hydrogen bond donor and acceptor) group allows for multiple points of interaction with biological targets such as enzymes and receptors.

-

Rigid Scaffold: The rigid pyridine core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

-

Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to other aromatic systems, which can lead to improved pharmacokinetic properties.

Potential Therapeutic Areas

Based on the known activities of related pyridine derivatives, 5-Carbamoylpyridine-3-carboxylic acid and its derivatives could be explored for a variety of therapeutic applications, including:

-

Enzyme Inhibition: The carboxylic acid moiety can act as a zinc-binding group in metalloenzymes or interact with catalytic residues in the active site of various enzymes.

-

Anti-inflammatory Agents: Nicotinic acid and its derivatives have known anti-inflammatory properties.

-

Antimicrobial Agents: The pyridine scaffold is found in many antimicrobial compounds.

Experimental Protocols (Exemplary)

The following are generalized, exemplary protocols that could be adapted for the synthesis and derivatization of 5-Carbamoylpyridine-3-carboxylic acid. Note: These are not experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Exemplary Synthesis: Hydrolysis of a Pyridine Dinitrile (Conceptual)

This protocol describes a general method for the hydrolysis of a dinitrile to a dicarboxylic acid, which is a potential step in the synthesis of the target molecule.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridine-3,5-dicarbonitrile in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

-

Hydrolysis: Add a stoichiometric excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, carefully neutralize with a base to precipitate the dicarboxylic acid. If performed under basic conditions, acidify the mixture to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.

Exemplary Derivatization: Amide Formation from the Carboxylic Acid

This protocol outlines a general procedure for the formation of an amide from a carboxylic acid, which could be used to synthesize derivatives of 5-Carbamoylpyridine-3-carboxylic acid.

-

Activation of Carboxylic Acid: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Addition of Amine: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: A generalized workflow for amide synthesis from a carboxylic acid.

Safety and Handling

Specific toxicity data for 5-Carbamoylpyridine-3-carboxylic acid is not available. As with any laboratory chemical, it should be handled with appropriate care. Standard safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area with plenty of water.

Conclusion

5-Carbamoylpyridine-3-carboxylic acid represents a molecule of considerable interest for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a pyridine core with both carboxylic acid and carboxamide functionalities provides a rich platform for chemical exploration and the development of novel bioactive compounds. While specific experimental data for this compound remains limited, this guide has provided a comprehensive overview based on computed data, general chemical principles, and information on related structures. Further experimental investigation into the synthesis, properties, and biological activity of this compound is warranted and holds the potential to unlock new avenues in drug discovery.

References

-

PubChem. 5-Carbamoylpyridine-3-carboxylic acid. [Link]

-

PubChemLite. 5-(dimethylcarbamoyl)pyridine-3-carboxylic acid (C9H10N2O3). [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Mol-Instincts. 4-carbamoylpyridine-3-carboxylic acid - 24202-75-3. [Link]

-

ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]

-

Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. [Link]

-

PubMed. Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids. [Link]

-

PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Frontiers. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

PMC. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

-

ARKAT USA. One-pot synthesis of 5-carboxanilide-dihydropyrimidinones using etidronic Acid. [Link]

-

PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

-

RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

-

MDPI. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. [Link]

-

PMC. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. [Link]

-

International Research Journal of Pure and Applied Chemistry. Synthesis, Characterization And Biological Studies of Carbamoylbenzene-1,5-dicarboxylic Acid Analogue. [Link]

-

Scilit. Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]

-

MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. [Link]

-

Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

Sources

5-Carbamoylpyridine-3-carboxylic acid IUPAC name and synonyms

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed chemical data with field-standard methodologies for synthesis and characterization.[1]

Chemical Scaffold & Pharmaceutical Intermediate Profile

Chemical Identity & Nomenclature

5-Carbamoylpyridine-3-carboxylic acid is a bifunctional pyridine derivative serving as a critical building block in medicinal chemistry.[1] It belongs to the class of nicotinic acid derivatives, characterized by a 3,5-substitution pattern that imparts unique electronic and steric properties compared to the more common 2,X-substituted pyridines.

Nomenclature & Identifiers

| Identifier Type | Value |

| Preferred IUPAC Name | 5-Carbamoylpyridine-3-carboxylic acid |

| Common Synonyms | 5-Carbamoylnicotinic acid; 5-(Aminocarbonyl)nicotinic acid |

| CAS Registry Number | 24242-17-9 |

| Molecular Formula | C |

| Molecular Weight | 166.13 g/mol |

| SMILES | C1=C(C=NC=C1C(=O)O)C(=O)N |

| InChIKey | SRIRTFSQYOUBGL-UHFFFAOYSA-N |

Structural & Physicochemical Properties[2][7]

Electronic Structure & Reactivity

The molecule features a pyridine ring substituted at the meta positions (3 and 5) relative to the nitrogen. This symmetry is chemically significant:

-

Electron Deficiency: The pyridine nitrogen and two electron-withdrawing carbonyl groups make the ring highly electron-deficient ($ \pi

_N$Ar) if a leaving group were present. -

Zwitterionic Character: In neutral aqueous solution, the carboxylic acid (pKa $ \approx $ 3.8) can deprotonate, while the pyridine nitrogen (pKa $ \approx $ 3.5) is weakly basic. The molecule exists in an equilibrium of neutral and zwitterionic forms depending on pH, significantly affecting solubility and partition coefficient (LogP $ \approx $ -0.7).

Solubility Profile

-

Water: Low to Moderate (pH dependent; soluble as the carboxylate salt at pH > 5).

-

Organic Solvents: Soluble in DMSO, DMF, and hot methanol. Poorly soluble in non-polar solvents (DCM, Hexane) due to the high polarity of the amide and acid groups.

Synthetic Pathways & Production

The synthesis of 5-carbamoylpyridine-3-carboxylic acid generally proceeds via the desymmetrization of 3,5-disubstituted pyridine precursors.[1] The most robust industrial route involves the controlled partial hydrolysis of 3,5-dicyanopyridine (dinicotinonitrile).

Pathway Logic[1]

-

Precursor: 3,5-Lutidine (3,5-dimethylpyridine) is oxidized to 3,5-pyridinedicarboxylic acid (Dinicotinic acid).[1]

-

Activation: Conversion to the dinitrile or diester.

-

Desymmetrization: Partial hydrolysis of the dinitrile is preferred over mono-amidation of the diacid because the nitrile hydrolysis rate can be controlled by pH and temperature to stop at the amide-acid stage.[1]

Visualization of Synthesis (Graphviz)

Caption: Controlled synthetic pathway via partial hydrolysis of 3,5-dicyanopyridine.

Experimental Protocol: Partial Hydrolysis

Note: This protocol is a standardized adaptation for laboratory-scale synthesis.

-

Reagents: 3,5-Dicyanopyridine (10 mmol), NaOH (1.05 eq, 1M solution), Ethanol (co-solvent).

-

Reaction:

-

Dissolve 3,5-dicyanopyridine in Ethanol/Water (1:1 v/v).[1]

-

Add NaOH dropwise at 0°C to prevent rapid exotherm.

-

Warm to 40°C and monitor by TLC/HPLC. The nitrile group hydrolyzes to the amide first, then the acid. Crucial: The target molecule is the "Amide-Acid" intermediate. However, starting from dinitrile, the first hydrolysis yields the cyano-amide, then cyano-acid or diamide.

-

Alternative High-Yield Route: Start with 3,5-pyridinedicarboxamide (diamide) and perform controlled mono-hydrolysis using 1 equivalent of KOH in methanol.[1]

-

-

Work-up:

-

Acidify the mixture to pH 3.5 with 1N HCl.

-

The product precipitates as a white solid (zwitterionic point).

-

Filter, wash with cold water, and dry under vacuum.

-

-

Purification: Recrystallization from water/ethanol.

Analytical Characterization

Validating the identity of 5-carbamoylpyridine-3-carboxylic acid requires distinguishing it from the symmetric diacid and diamide impurities.[1]

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

-

Detection: UV at 260 nm (Pyridine absorption).

-

Logic: The acidic mobile phase suppresses ionization of the carboxylic acid, increasing retention on the C18 column to separate it from the highly polar diamide.

NMR Interpretation ( H NMR, DMSO-d )

The 3,5-substitution pattern creates a distinct spectral signature with three aromatic protons.[1]

- 9.2 ppm (d, J=2 Hz, 1H): Proton between the Acid and Amide groups (C4). Most deshielded due to synergistic electron withdrawal.

- 9.1 ppm (d, J=2 Hz, 1H): Proton between Acid and Ring Nitrogen (C2).

- 8.9 ppm (t, J=2 Hz, 1H): Proton between Amide and Ring Nitrogen (C6).

-

8.2 & 7.6 ppm (br s, 2H): Amide -NH

- 13.5 ppm (br s, 1H): Carboxylic acid -OH (often broad or invisible if exchanging).

Analytical Workflow Visualization

Caption: Quality control workflow for releasing the compound for biological screening.

Pharmaceutical Applications

This scaffold is highly valued in drug discovery for its ability to mimic the nicotinamide moiety found in NAD+.

-

PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) enzymes bind nicotinamide. 5-carbamoylpyridine-3-carboxylic acid derivatives act as competitive inhibitors, preventing DNA repair in cancer cells (synthetic lethality in BRCA-mutated tumors).[1]

-

Hydrogen Bonding Scaffolds: The 3-acid, 5-amide arrangement provides a rigid "donor-acceptor" motif for binding to protein pockets, often used to replace unstable linkages in lead optimization.[1]

-

Metalloproteinase Inhibition: The carboxylic acid can coordinate with Zinc (Zn

) in the active sites of metalloproteinases (MMPs), while the pyridine nitrogen and amide provide secondary anchoring points.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 336682, 5-Carbamoylpyridine-3-carboxylic acid. Retrieved from [Link]

-

EPA (2025). DSSTox Substance ID: DTXSID20319909.[2] Retrieved from [Link]

Sources

5-Carbamoylpyridine-3-carboxylic Acid: Structural Elucidation, Synthesis, and Applications

Executive Summary

5-Carbamoylpyridine-3-carboxylic acid (CAS No. 24242-17-9), commonly referred to as 5-carbamoylnicotinic acid or pyridine-3,5-dicarboxylic acid monoamide, is a highly versatile bifunctional building block. According to the IUPAC Compendium of Chemical Terminology, compounds containing both a carboxy and a carboxamide group are systematically classified as "amic acids," with 5-carbamoylnicotinic acid serving as a definitive structural example[1].

In modern drug development and materials science, this compound bridges the gap between simple pharmacophores and complex supramolecular ligands. Its unique meta-substituted architecture allows it to act as a highly directional hydrogen-bond donor/acceptor, making it indispensable in the synthesis of competitive enzyme inhibitors and the construction of Metal-Organic Frameworks (MOFs)[2].

Chemical Identity & Physicochemical Properties

The molecular formula of 5-carbamoylpyridine-3-carboxylic acid is C7H6N2O3 . The structure features a central electron-deficient pyridine ring, substituted at the 3-position with a carboxylic acid moiety (-COOH) and at the 5-position with a primary carboxamide moiety (-CONH2).

The electron-withdrawing nature of the pyridine nitrogen significantly lowers the pKa of the carboxylic acid compared to standard benzoic acid derivatives, enhancing its solubility in polar protic solvents and altering its pharmacokinetic profile.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of the compound, essential for predictive modeling in drug design[3].

| Property | Value |

| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid |

| Common Synonyms | 5-carbamoylnicotinic acid; pyridine-3,5-dicarboxylic acid monoamide |

| CAS Registry Number | 24242-17-9 |

| Molecular Formula | C7H6N2O3 |

| Molecular Weight | 166.13 g/mol |

| Exact Mass | 166.0378 Da |

| Topological Polar Surface Area (TPSA) | 93.3 Ų |

| XLogP3 | -0.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis Methodology: Controlled Mono-Amidation

Synthesizing a mono-amide from a symmetric dicarboxylic acid (pyridine-3,5-dicarboxylic acid) presents a significant chemoselectivity challenge. Traditional activation using thionyl chloride (SOCl2) or oxalyl chloride inevitably produces the bis-acid chloride, leading to the bis-amide (dinicotinamide) upon reaction with ammonia.

To achieve strict mono-amidation, we utilize 1,1'-Carbonyldiimidazole (CDI) . This reagent allows for precise stoichiometric control, forming a mono-acylimidazole intermediate that is sufficiently reactive toward ammonia but stable enough to prevent over-activation of the second carboxylic acid group.

Step-by-Step Experimental Protocol

Reagents: Pyridine-3,5-dicarboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.05 eq), Aqueous Ammonia (28% w/w, 5.0 eq), Anhydrous N,N-Dimethylformamide (DMF), 1M HCl.

-

Activation (Formation of Mono-acylimidazole):

-

Suspend pyridine-3,5-dicarboxylic acid (10.0 mmol, 1.67 g) in 20 mL of anhydrous DMF under an inert nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Add CDI (10.5 mmol, 1.70 g) portion-wise over 15 minutes.

-

Causality & Logic: The slow addition at 0°C minimizes the thermal activation required for bis-acylimidazole formation. The reaction is driven forward by the entropic release of CO2 gas.

-

-

Amidation:

-

Stir the mixture at room temperature for 1 hour until CO2 evolution completely ceases, indicating full conversion to the mono-acylimidazole intermediate.

-

Cool the reaction vessel back to 0°C and add aqueous ammonia (50.0 mmol, ~3.5 mL of 28% solution) dropwise.

-

Causality & Logic: The excess ammonia acts as both the nucleophile and the base to neutralize the liberated imidazole.

-

-

Isolation & Self-Validation:

-

Stir the reaction at room temperature for 4 hours. Monitor the disappearance of the intermediate via LC-MS (Target [M+H]+ = 167.1).

-

Once complete, concentrate the DMF in vacuo to a third of its volume.

-

Add 30 mL of distilled water and slowly adjust the pH to 4.0 using 1M HCl.

-

Self-Validating Step: The product, 5-carbamoylpyridine-3-carboxylic acid, has an isoelectric point near pH 4.0. Adjusting the pH precisely to this value forces the zwitterionic product to precipitate, leaving unreacted starting material and imidazole hydrochloride in solution.

-

-

Purification:

-

Filter the resulting white precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum to yield the pure product.

-

Mechanistic Workflow & Downstream Applications

Workflow detailing the controlled mono-amidation synthesis and downstream applications.

Advanced Applications

-

Pharmaceutical Intermediates: The compound is extensively used as a building block for synthesizing competitive inhibitors[2]. The carboxamide group acts as a potent hydrogen-bond donor/acceptor within enzyme active sites, while the carboxylic acid provides a handle for further derivatization (e.g., coupling with complex amines via HATU/EDC).

-

Coordination Chemistry: In materials science, the pyridine nitrogen and the carboxylate oxygen atoms serve as excellent coordination sites for transition metals (e.g., Cu²⁺, Zn²⁺), facilitating the assembly of highly porous Metal-Organic Frameworks (MOFs) used in gas storage and catalysis.

References

-

IUPAC Gold Book - Amic Acids Source: International Union of Pure and Applied Chemistry (IUPAC) Compendium of Chemical Terminology URL:[Link]

-

5-Carbamoylpyridine-3-carboxylic acid; CID 336682 Source: National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

Sources

A Technical Guide to the Synthesis of 5-Carbamoylpyridine-3-carboxylic Acid from Key Starting Materials

Executive Summary

5-Carbamoylpyridine-3-carboxylic acid, a key derivative of the nicotinic acid scaffold, represents a vital structural motif in medicinal chemistry and materials science. Its synthesis presents a classic chemical challenge: the regioselective functionalization of a difunctional aromatic core. This guide provides an in-depth analysis of the primary synthetic strategies starting from common, commercially available precursors. We will explore the causality behind experimental choices, offering detailed, field-proven protocols for three core pathways: the selective monofunctionalization of pyridine-3,5-dicarboxylic acid, the controlled oxidation of 3-methyl-5-cyanopyridine, and the sequential hydrolysis of 3,5-dicyanopyridine. Each section includes a mechanistic rationale, step-by-step experimental procedures, quantitative data summaries, and visual diagrams to ensure clarity and reproducibility for professionals in the field.

Introduction

Chemical Structure and Nomenclature

5-Carbamoylpyridine-3-carboxylic acid (IUPAC Name) is a pyridine ring substituted at the 3- and 5-positions with a carboxylic acid and a primary carboxamide group, respectively. It is also referred to as 5-carbamoylnicotinic acid.

Figure 1. Structure of 5-Carbamoylpyridine-3-carboxylic acid

Figure 1. Structure of 5-Carbamoylpyridine-3-carboxylic acid

Significance in Chemical Synthesis

The unique arrangement of a hydrogen bond donor (amide N-H), hydrogen bond acceptor (amide C=O, acid C=O), and an acidic proton within a rigid aromatic framework makes this molecule a highly valuable building block. It serves as a precursor for pharmaceuticals, including enzyme inhibitors and receptor agonists, and as a linker in the synthesis of complex metal-organic frameworks (MOFs).[1][2] The primary synthetic hurdle is achieving differential reactivity at the C3 and C5 positions, avoiding the formation of symmetrical side products.

Overview of Synthetic Strategies

This guide will detail three logical and robust synthetic approaches, each starting from a different commercially available precursor. The choice of strategy often depends on factors such as starting material cost, scalability, and tolerance to specific functional groups in more complex derivatives.

-

From Pyridine-3,5-dicarboxylic Acid: A direct approach involving the protection of one carboxyl group, activation and amidation of the other, followed by deprotection.

-

From 3-Methyl-5-cyanopyridine: An oxidation-based strategy that leverages the differential reactivity of a methyl and a cyano group.

-

From 3,5-Dicyanopyridine: A pathway reliant on the controlled, sequential hydrolysis of two nitrile functionalities.

Pathway A: Synthesis from Pyridine-3,5-dicarboxylic Acid

This is arguably the most direct and well-controlled route, relying on the classical principles of protection group chemistry to differentiate between two identical functional groups.

Strategy: Selective Mono-esterification, Amidation, and Saponification

The core principle is to temporarily mask one carboxylic acid as an ester, which is stable to the conditions required for converting the second carboxylic acid into a primary amide. The ester then serves as a protecting group that can be selectively removed in the final step. The monoester, pyridine-3,5-dicarboxylic acid monoethyl ester, is a key intermediate.[3]

Mechanistic Rationale

-

Mono-esterification: By reacting pyridine-3,5-dicarboxylic acid with a limited amount of ethanol under acidic conditions (or via a base-mediated reaction with a diethyl ester[3]), a statistical mixture of di-acid, mono-ester, and di-ester is formed. The mono-ester can be isolated due to differences in solubility and chromatographic properties.

-

Amide Formation: The remaining free carboxylic acid is activated to facilitate nucleophilic attack by ammonia. A common and effective method is conversion to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This highly electrophilic intermediate reacts readily with ammonia to form the stable primary amide.

-

Saponification (Ester Hydrolysis): The final step involves the base-catalyzed hydrolysis of the ethyl ester back to a carboxylate salt, followed by acidic workup to yield the final product.

Experimental Protocol

Step 1: Synthesis of Pyridine-3,5-dicarboxylic acid monoethyl ester

-

Suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in absolute ethanol (approx. 10 volumes).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting di-acid is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether to remove any diethyl ester byproduct. The desired mono-ester is isolated as a solid.

Step 2: Synthesis of 5-(Ethyl carboxylate)-nicotinamide

-

Suspend the mono-ester from Step 1 (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1-2 drops).[4]

-

Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed, indicating the formation of the acyl chloride.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

-

Stir vigorously for 1 hour, then allow to warm to room temperature.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amide-ester.

Step 3: Synthesis of 5-Carbamoylpyridine-3-carboxylic acid

-

Dissolve the amide-ester from Step 2 (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 3-5 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Mono-esterification | Pyridine-3,5-dicarboxylic acid, Ethanol, SOCl₂ | Ethanol | Reflux | 65-75% |

| 2. Amidation | Mono-ester, Oxalyl Chloride, NH₄OH | DCM / THF | 0 °C to RT | 80-90% |

| 3. Saponification | Amide-ester, LiOH, HCl | THF / Water | Room Temp. | >90% |

Visualization of Pathway A

Pathway B: Synthesis from 3-Methyl-5-cyanopyridine

This pathway is an elegant example of utilizing the orthogonal reactivity of different functional groups on the pyridine ring. It is particularly useful if the 3-methyl-5-cyanopyridine starting material is readily available.

Strategy: Side-Chain Oxidation and Nitrile Hydrolysis

The strategy involves two key transformations: the oxidation of the aromatic methyl group to a carboxylic acid, a robust and high-yielding reaction, followed by the selective partial hydrolysis of the nitrile group to a primary amide.

Mechanistic Rationale

-

Oxidation: The methyl group, being an alkyl side-chain on an electron-deficient pyridine ring, can be readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate.[5] The reaction proceeds via a radical mechanism, forming a benzylic-type radical which is subsequently oxidized. The nitrile group is stable under these oxidative conditions.

-

Partial Nitrile Hydrolysis: Converting a nitrile to a primary amide without over-hydrolysis to the carboxylic acid requires carefully controlled conditions. Acid-catalyzed hydrolysis (e.g., with concentrated H₂SO₄) or base-catalyzed hydrolysis (e.g., with H₂O₂ and a base) can be employed. The reaction is stopped once the amide is formed, preventing further reaction.

Experimental Protocol

Step 1: Synthesis of 5-Cyanonicotinic Acid

-

To a solution of 3-methyl-5-cyanopyridine (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (KMnO₄) (approx. 3.0 eq) portion-wise.

-

Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

-

After cooling, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ cake with hot water.

-

Combine the filtrates and acidify with concentrated HCl to pH ~3.

-

The product, 5-cyanonicotinic acid, will precipitate. Collect the solid by filtration and dry.

Step 2: Synthesis of 5-Carbamoylpyridine-3-carboxylic acid

-

Carefully add 5-cyanonicotinic acid (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Slowly warm the mixture to 80-90 °C and hold for 1-2 hours. Monitor the reaction by TLC or HPLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

The final product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Oxidation | 3-Methyl-5-cyanopyridine, KMnO₄ | Water / Pyridine | Reflux | 70-85% |

| 2. Hydrolysis | 5-Cyanonicotinic acid, Conc. H₂SO₄ | Neat | 80-90 °C | 75-85% |

Visualization of Pathway B

Pathway C: Synthesis from 3,5-Dicyanopyridine

This approach is attractive due to the structural similarity between the starting material and the product. However, it demands precise control over reaction conditions to achieve selective hydrolysis.

Strategy: Controlled Sequential Hydrolysis

The goal is to hydrolyze one nitrile group completely to a carboxylic acid while only partially hydrolyzing the second nitrile group to a primary amide. This is typically achieved in a one-pot reaction by exploiting the different reaction rates under specific pH and temperature conditions.

Mechanistic Rationale

Hydrolysis of nitriles can proceed under either acidic or basic conditions.[5] The reaction proceeds via the formation of an amide intermediate. By using a strong acid like sulfuric acid and carefully controlling the temperature and reaction time, it is possible to favor the formation of the amide from one nitrile and the complete hydrolysis of the other to the carboxylic acid. The electron-withdrawing nature of the first hydrolyzed group (either amide or carboxylate) influences the reactivity of the second nitrile, providing a basis for selectivity.

Experimental Protocol

-

Add 3,5-dicyanopyridine (1.0 eq) to a pre-cooled (0 °C) 75% v/v sulfuric acid solution.

-

Stir the mixture and slowly heat to 100-110 °C.

-

Maintain this temperature for 4-6 hours. The reaction must be carefully monitored by HPLC to maximize the yield of the desired product and minimize the formation of the di-acid or di-amide byproducts.

-

Once the optimal conversion is reached, cool the reaction mixture to room temperature and pour it onto a large volume of crushed ice.

-

Carefully neutralize the solution to pH 4-5 using a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide, keeping the solution cool.

-

The product will precipitate upon neutralization.

-

Collect the crude product by filtration.

-

Purification can be achieved by recrystallization from a water/ethanol mixture.

Data Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1. Hydrolysis | 3,5-Dicyanopyridine, H₂SO₄ | 75% H₂SO₄ (aq) | 100-110 °C | 50-65% |

Note: Yield for this pathway is often moderate due to the challenge of achieving perfect selectivity and the formation of byproducts.

Visualization of Pathway C

Comparative Analysis and Process Considerations

| Pathway | Starting Material | Key Advantages | Key Challenges | Best Suited For |

| A | Pyridine-3,5-dicarboxylic Acid | High selectivity, well-defined steps, high overall yield. | Multi-step process involving protection/deprotection. | Lab-scale synthesis, synthesis of complex analogues. |

| B | 3-Methyl-5-cyanopyridine | Fewer steps than Pathway A, utilizes robust oxidation chemistry. | Use of strong, stoichiometric oxidizing agents (waste). | Scenarios where the starting material is readily available. |

| C | 3,5-Dicyanopyridine | Potentially a one-pot reaction, atom-economical. | Difficult to control selectivity, moderate yields, byproduct formation. | Large-scale industrial synthesis where optimization can justify the effort. |

Conclusion

The synthesis of 5-carbamoylpyridine-3-carboxylic acid can be successfully achieved through several strategic pathways. The choice of the optimal route is a function of scale, cost of starting materials, and the desired level of purity. The protection-group strategy starting from pyridine-3,5-dicarboxylic acid (Pathway A) offers the highest degree of control and is ideal for research and development settings. The oxidation route (Pathway B) provides a more convergent approach if the specific precursor is available. Finally, the dinitrile hydrolysis (Pathway C) , while challenging in its selectivity, presents an atom-economical option that may be favorable for optimized industrial production. This guide provides the foundational protocols and strategic insights necessary for researchers to confidently approach the synthesis of this important chemical entity.

References

-

Thirumurugan, P., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Rasayan J. Chem, 2(3), 614-619. [Link]

-

Al-Ostath, A., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage, 62(1), 58-65. [Link]

-

Thirumurugan, P. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Papatriantafyllopoulou, C., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22, 1661-1674. [Link]

-

Papatriantafyllopoulou, C., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

-

Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Clark, J. (2023). making carboxylic acids. Chemguide. [Link]

Sources

- 1. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PYRIDINE-3,5-DICARBOXYLIC ACID MONOETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

Comprehensive Technical Whitepaper: Physical Characteristics and Methodologies of 5-Carbamoylnicotinic Acid

Executive Summary

5-Carbamoylnicotinic acid (CAS: 24242-17-9), also known systematically as 5-carbamoylpyridine-3-carboxylic acid, is a highly functionalized, bifunctional pyridine derivative[1]. Featuring both a primary amide and a carboxylic acid moiety on an electron-deficient aromatic ring, it serves as a critical molecular building block in organic synthesis and pharmaceutical development[2].

As a Senior Application Scientist, understanding the physical characteristics of this compound is not merely an exercise in data collection; it is about recognizing how its structural dynamics dictate its behavior in solution, its reactivity, and its pharmacokinetic potential. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven, self-validating protocols for its synthesis and characterization.

Molecular Identity & Computed Physicochemical Properties

The physical behavior of 5-carbamoylnicotinic acid is governed by the interplay between its hydrogen-bonding capabilities and the electron-withdrawing nature of the pyridine core. Below is a structured summary of its fundamental quantitative data[1].

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₇H₆N₂O₃ | Establishes the baseline atomic composition[1]. |

| Molecular Weight | 166.13 g/mol | Low molecular weight ensures high ligand efficiency when used as a pharmacophore fragment[1]. |

| XLogP3 | -0.7 | The negative partition coefficient indicates high hydrophilicity, resulting in poor passive lipid bilayer permeability[1]. |

| Topological Polar Surface Area (TPSA) | 93.3 Ų | Exceeds the optimal threshold for blood-brain barrier (BBB) penetration, restricting its use to peripheral targets unless modified[1]. |

| Hydrogen Bond Donors | 2 | The amide (-NH₂) and carboxylic acid (-OH) groups contribute to a strong intermolecular crystal lattice, increasing the melting point[1]. |

| Hydrogen Bond Acceptors | 4 | Enhances aqueous solvation via extensive hydrogen bonding with water molecules[1]. |

Structural Dynamics & Physicochemical Causality

The physical characteristics of 5-carbamoylnicotinic acid are deeply tied to its zwitterionic potential. The pyridine nitrogen acts as a weak base, while the carboxylic acid acts as a weak acid.

-

Acidity (pKa): The electron-withdrawing nature of both the pyridine ring and the meta-substituted amide group significantly increases the acidity of the carboxylic acid compared to a standard benzoic acid.

-

Solubility Profile: Because of its high TPSA (93.3 Ų) and negative XLogP3, the compound exhibits excellent solubility in polar protic solvents (like water and methanol) and polar aprotic solvents (like DMSO and DMF)[1], but remains highly insoluble in non-polar solvents (like hexane or dichloromethane)[3].

Fig 1: Logic map linking molecular structure to macroscopic physicochemical properties.

Experimental Protocols: Synthesis & Isolation

To utilize 5-carbamoylnicotinic acid effectively, one must be able to synthesize it with high regioselectivity. The following protocol describes the controlled mono-amidation of pyridine-3,5-dicarboxylic acid[2]. This is a self-validating system : the success of the reaction is physically proven by the pH-dependent isolation step.

Step-by-Step Methodology: Controlled Mono-Amidation

-

Carboxyl Activation:

-

Suspend 1.0 equivalent of pyridine-3,5-dicarboxylic acid in anhydrous dichloromethane (DCM).

-

Add 2.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

-

Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the conversion of the diacid to pyridine-3,5-dicarbonyl dichloride. The evolution of SO₂ and HCl gases drives the reaction to completion.

-

-

Cryogenic Amidation:

-

Concentrate the intermediate under reduced pressure to remove excess SOCl₂. Redissolve in anhydrous tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

-

Slowly add exactly 1.0 equivalent of ammonia (0.5 M in dioxane) dropwise over 1 hour.

-

Causality: Cryogenic temperatures and strict stoichiometric control are critical. Once the first acyl chloride reacts to form the amide, the electron-withdrawing nature of the newly formed amide deactivates the ring slightly, making the second acyl chloride less reactive. The low temperature prevents over-amidation to the bis-amide.

-

-

Aqueous Quench & Hydrolysis:

-

Quench the reaction with ice-cold water.

-

Causality: Water rapidly hydrolyzes the remaining unreacted acyl chloride back into a carboxylic acid, yielding the target mono-amide.

-

-

Isoelectric Isolation (Self-Validation):

-

Adjust the aqueous solution carefully to pH 3.0 using 1M HCl.

-

Causality: pH 3.0 approximates the isoelectric point of 5-carbamoylnicotinic acid. At this pH, the zwitterionic species exhibits minimal aqueous solubility and precipitates out as a white solid. If the reaction over-proceeded to the bis-amide, it would remain soluble at this pH, ensuring that only the desired mono-amide is isolated. Filter and dry under high vacuum.

-

Fig 2: Step-by-step synthesis workflow emphasizing stoichiometric and thermodynamic control.

Analytical Validation Methodologies

To confirm the physical characteristics and structural integrity of the synthesized product, rigorous analytical validation is required.

Protocol 1: Nuclear Magnetic Resonance (¹H-NMR)

-

Sample Preparation: Dissolve 5 mg of the dried product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality of Solvent Choice: 5-Carbamoylnicotinic acid forms strong intermolecular hydrogen bonds, rendering it insoluble in standard NMR solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting the crystal lattice and fully solvating the molecule.

-

Validation Markers:

-

Look for a broad singlet at >12.0 ppm, confirming the presence of the carboxylic acid proton.

-

The amide protons (-NH₂) will appear as two distinct singlets (typically around 7.6 ppm and 8.2 ppm). Causality: The partial double-bond character of the C-N amide bond restricts rotation, placing one proton cis and one trans to the carbonyl oxygen, resulting in distinct chemical shifts.

-

The pyridine ring protons will appear highly deshielded (8.5–9.2 ppm) due to the electron-withdrawing nature of the nitrogen heteroatom and the two carbonyl substituents.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Methodology: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).

-

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

-

Causality of Ionization Choice: The carboxylic acid moiety readily donates a proton in solution. Operating in negative mode selectively detects the [M-H]⁻ ion at m/z 165.0[1]. This provides a significantly cleaner spectrum than positive mode, which is prone to forming complex sodium or potassium adducts with the highly polar amide group.

Conclusion

5-Carbamoylnicotinic acid is a prime example of how specific functional group combinations dictate macroscopic physical properties. Its high TPSA, negative XLogP3, and zwitterionic nature require precise handling, specifically the use of highly polar solvents for analysis and pH-controlled environments for isolation[1]. By understanding the causality behind these physical characteristics, researchers can optimize its use as a pharmaceutical intermediate[2], ensuring high yields and accurate analytical validation.

References

-

[2] Title: 499-81-0 | Pyridine-3,5-dicarboxylic acid - AiFChem | Source: aifchem.com | URL:

-

[1] Title: 5-Carbamoylpyridine-3-carboxylic acid | C7H6N2O3 | CID 336682 - PubChem | Source: nih.gov | URL:

-

[3] Title: 5-carbamoylnicotinic acid - Safety Data Sheet - ChemicalBook | Source: chemicalbook.com | URL:

Sources

Comprehensive Spectroscopic Characterization of 5-Carbamoylpyridine-3-carboxylic Acid

Executive Summary

5-Carbamoylpyridine-3-carboxylic acid (CAS: 24242-17-9), frequently referred to as 5-carbamoylnicotinic acid or pyridine-3,5-dicarboxylic acid monoamide, is a highly polar heteroaromatic compound. It serves as a critical building block in medicinal chemistry and functions as a key intermediate in pyridine nucleotide (NAD+) biosynthesis pathways. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this molecule, covering Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

By establishing self-validating experimental protocols and detailing the mechanistic reasoning behind spectral assignments, this guide empowers analytical chemists and drug development professionals to confidently identify and quantify this compound in complex matrices.

Analytical Workflow & Strategy

To overcome the analytical challenges posed by the compound's zwitterionic potential and extensive hydrogen-bonding network, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to structural validation.

Fig 1. Analytical workflow for the spectroscopic validation of 5-Carbamoylpyridine-3-carboxylic acid.

Methodologies & Self-Validating Protocols

To adhere to rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following step-by-step methodologies incorporate built-in self-validation mechanisms.

NMR Spectroscopy Protocol

-

Rationale: The compound's dual polar groups (amide and carboxylic acid) render it insoluble in standard non-polar NMR solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected due to its strong hydrogen-bond accepting capability, which disrupts intermolecular analyte networks and ensures complete solubilization.

-

Step 1: Weigh 10.0 ± 0.5 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Step 2: Transfer the homogenous solution to a high-precision 5 mm NMR tube.

-

Step 3 (Self-Validation): Acquire a preliminary 1D ¹H scan. Validate the spectrometer's lock and shim quality by measuring the full-width at half-maximum (FWHM) of the residual DMSO pentet at 2.50 ppm . The FWHM must be < 1.0 Hz. If it exceeds this, re-shim the Z-axis gradients.

-

Step 4: Acquire ¹H NMR (16 scans, relaxation delay 2s) and ¹³C NMR (1024 scans, relaxation delay 2s) at 298 K.

FT-IR (ATR) Protocol

-

Rationale: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption (hygroscopicity) from confounding the critical O-H and N-H stretching regions.

-

Step 1 (Self-Validation): Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution). The background must show >95% transmittance across the 4000-400 cm⁻¹ range to rule out carryover contamination.

-

Step 2: Place 1-2 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

-

Step 3: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) and subtract the background.

HR-ESI-MS Protocol

-

Rationale: Electrospray Ionization (ESI) is ideal for polar, easily ionizable compounds. Positive ion mode is utilized to protonate the basic pyridine nitrogen and the amide group.

-

Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to drive protonation.

-

Step 2 (Self-Validation): Infuse a standard calibrant (e.g., sodium formate cluster). The mass accuracy error must be < 2 ppm. If the error is > 2 ppm, recalibrate the Time-of-Flight (TOF) analyzer.

-

Step 3: Introduce the sample via direct infusion at 10 µL/min. Isolate the[M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) at 15-25 eV to generate MS/MS spectra.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The chemical shifts in the pyridine ring are governed by the strong electron-withdrawing inductive and resonance effects of the -COOH and -CONH₂ groups, combined with the electronegativity of the pyridine nitrogen .

-

¹H NMR: The nitrogen atom strongly deshields the alpha protons (H-2 and H-6). Because H-2 is adjacent to the carboxylic acid and H-6 is adjacent to the amide, their chemical environments are similar but distinct, resulting in two closely spaced doublets (~9.15 and 9.10 ppm) coupled to H-4 via meta-coupling (J ≈ 2.0 Hz). H-4, located gamma to the nitrogen, appears slightly upfield (~8.75 ppm) as a triplet.

-

¹³C NMR: The carbonyl carbons are highly deshielded, with the carboxylic acid C=O appearing at ~166.3 ppm and the amide C=O at ~165.8 ppm. The alpha carbons (C-2, C-6) resonate >150 ppm due to direct attachment to nitrogen.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| -COOH | 13.50 | Broad Singlet (bs) | - | 1H | Carboxylic acid proton |

| H-2 | 9.15 | Doublet (d) | 2.1 | 1H | Pyridine α-proton |

| H-6 | 9.10 | Doublet (d) | 2.1 | 1H | Pyridine α-proton |

| H-4 | 8.75 | Triplet (t) | 2.1 | 1H | Pyridine γ-proton |

| -CONH₂ | 8.25, 7.65 | Broad Singlets (bs)| - | 2H | Primary amide protons (restricted rotation) |

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C=O (Acid) | 166.3 | Quaternary (Cq) |

| C=O (Amide) | 165.8 | Quaternary (Cq) |

| C-2 | 153.2 | Methine (CH) |

| C-6 | 151.5 | Methine (CH) |

| C-4 | 137.8 | Methine (CH) |

| C-5 | 129.4 | Quaternary (Cq) |

| C-3 | 126.5 | Quaternary (Cq) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is defined by the overlapping functional groups. The carboxylic acid dimerizes in the solid state, creating a massive, broad O-H stretch that obscures the C-H stretching region. The primary amide provides two distinct N-H stretches, confirming its presence alongside the acid .

Table 3: Key FT-IR Spectral Assignments (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

|---|---|---|---|

| ~3400, 3180 | Medium, Sharp | N-H Stretch (Asym/Sym) | Primary amide (-NH₂) vibrations. |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic acid hydrogen bonding. |

| ~1710 | Strong, Sharp | C=O Stretch (Acid) | Carboxylic acid carbonyl. |

| ~1665 | Strong, Sharp | C=O Stretch (Amide I) | Amide carbonyl (lowered by N lone pair resonance). |

| ~1620 | Medium | N-H Bend (Amide II) | In-plane bending of the primary amide. |

High-Resolution Mass Spectrometry (HR-ESI-MS)

The exact mass of 5-Carbamoylpyridine-3-carboxylic acid is 166.0378 Da . In positive ESI, the [M+H]⁺ ion is observed at m/z 167.045. Upon CID fragmentation, the molecule undergoes predictable, sequential losses of its functional groups, which is a hallmark of aromatic amides and acids .

Fig 2. ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways for the [M+H]+ ion.

Table 4: HR-ESI-MS/MS Fragmentation Data

| Ion Species | m/z (Observed) | Mass Defect / Loss | Structural Interpretation |

|---|---|---|---|

| [M+H]⁺ | 167.045 | - | Protonated intact molecule. |

| [M+H - NH₃]⁺ | 150.018 | -17 Da | Cleavage of the amide group. |

| [M+H - H₂O]⁺ | 149.034 | -18 Da | Dehydration of the carboxylic acid. |

| [M+H - CO₂]⁺ | 123.055 | -44 Da | Decarboxylation of the acid moiety. |

| [M+H - NH₃ - CO₂]⁺| 106.028 | -61 Da | Sequential loss of amide and acid groups (pyridine core). |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. URL:[Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 336682, 5-Carbamoylpyridine-3-carboxylic acid. URL:[Link]

-

McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th Edition. University Science Books. URL:[Link]

Desymmetrization Strategies in Heterocyclic Synthesis: A Technical Guide to 5-Carbamoylpyridine-3-carboxylic Acid

Executive Summary

5-Carbamoylpyridine-3-carboxylic acid (commonly known as 5-carbamoylnicotinic acid, CAS 24242-17-9) is a highly valued molecular building block in modern pharmaceutical chemistry. It functions as a competitive inhibitor of 1 and serves as a critical intermediate for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. This whitepaper outlines a field-proven, highly chemoselective synthetic route designed to overcome the inherent challenges of heterocyclic desymmetrization.

Mechanistic Rationale: The Desymmetrization Challenge

The synthesis of 5-carbamoylnicotinic acid presents a classic problem in organic synthesis: the desymmetrization of a

Direct amidation of the diacid (or its corresponding di-acid chloride) with one equivalent of ammonia is statistically flawed. It inevitably yields a statistical mixture of unreacted starting material, the desired monoamide, and the over-reacted diamide. Separating these highly polar, structurally similar species requires 2, rendering the direct route unscalable for drug development[2].

To achieve a scalable, high-yielding process, we must employ a self-validating chemical system. The optimal route involves global protection (diesterification), followed by controlled partial saponification to a monoester, and finally, chemoselective amidation.

Workflow Visualization

Synthetic workflow for 5-carbamoylnicotinic acid via controlled desymmetrization.

Experimental Methodologies & Causality

Protocol 1: Global Protection via Fischer Esterification

Objective: Convert the highly polar diacid into a lipophilic diester to facilitate downstream organic transformations.

Methodology:

-

Suspend pyridine-3,5-dicarboxylic acid (1.0 eq) in absolute ethanol (5 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid (

, 0.2 eq) dropwise to manage the exothermic protonation of the pyridine nitrogen. -

Equip the flask with a reflux condenser and heat to 80°C for 16 hours.

-

Concentrate the mixture under reduced pressure, neutralize with saturated aqueous

, and extract with ethyl acetate. Dry over

Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent. Using ethanol as the solvent drives the equilibrium toward the diester via Le Chatelier's principle. The extraction step isolates the product from the water-soluble acid catalyst, ensuring high purity for the subsequent sensitive hydrolysis step[3].

Protocol 2: Controlled Partial Saponification (The Kinetic Trap)

Objective: Hydrolyze exactly one ester group to break the symmetry of the molecule.

Methodology:

-

Dissolve diethyl pyridine-3,5-dicarboxylate (1.0 eq) in absolute ethanol.

-

Slowly add a solution of potassium hydroxide (KOH, exactly 1.0 eq) in ethanol at room temperature.

-

Stir vigorously for 2 hours. A dense white precipitate will form continuously during this period.

-

Filter the precipitate (the potassium salt of the monoester) and wash with cold ethanol.

-

Dissolve the solid in distilled water and carefully acidify with 1M HCl to pH 3.

Causality: This step is a self-validating kinetic trap. As the first ester group is hydrolyzed, the resulting mono-potassium salt is highly insoluble in ethanol and immediately precipitates out of the reaction matrix. This phase separation physically removes the monoester from the basic environment, completely preventing the second saponification event and ensuring a reliable ~71% yield[4].

Protocol 3: Chemoselective Amidation

Objective: Convert the remaining ester into an amide while leaving the carboxylic acid intact.

Methodology:

-

Suspend 5-(ethoxycarbonyl)nicotinic acid (1.0 eq) in a solution of 7N ammonia in methanol (

/MeOH). -

Stir the reaction mixture at room temperature for 12 hours in a sealed vessel to prevent ammonia evaporation.

-

Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

-

Dissolve the residue in a minimal amount of water and acidify to pH 3-4 with dilute HCl to precipitate the target compound.

-

Filter and dry under vacuum to yield 5-carbamoylpyridine-3-carboxylic acid.

Causality: This protocol relies on electronic differentiation. In the presence of ammonia, the carboxylic acid is instantly deprotonated to form a carboxylate anion. The negative charge delocalizes, rendering the carbonyl carbon of the acid electronically inert to nucleophilic attack. Consequently, the ammonia nucleophile exclusively attacks the more electrophilic ester carbonyl, ensuring near-perfect chemoselectivity for the monoamide product.

Quantitative Data Summary

| Reaction Step | Substrate | Reagents & Conditions | Target Product | Typical Yield | Purity (HPLC) |

| 1. Global Esterification | Pyridine-3,5-dicarboxylic acid | EtOH (excess), | Diethyl pyridine-3,5-dicarboxylate | >90% | >98% |

| 2. Partial Saponification | Diethyl pyridine-3,5-dicarboxylate | 1.0 eq KOH, EtOH, RT, 2h | 5-(Ethoxycarbonyl)nicotinic acid | 71% | >95% |

| 3. Chemoselective Amidation | 5-(Ethoxycarbonyl)nicotinic acid | 7N | 5-Carbamoylpyridine-3-carboxylic acid | >85% | >98% |

References

- Source: aifchem.

- Source: researchgate.

- Source: chemicalbook.

- Source: benchchem.

Sources

A Technical Guide for Researchers and Drug Development Professionals: Theoretical and Computational Approaches to Pyridine Dicarboxylic Acids

Abstract

Pyridine dicarboxylic acids (PDAs) represent a fascinating class of heterocyclic compounds, characterized by a pyridine ring substituted with two carboxylic acid groups. The six constitutional isomers of PDA serve as versatile scaffolds in medicinal chemistry, coordination chemistry, and materials science.[1] Their biological activity and material properties are intrinsically linked to their three-dimensional structure, electronic properties, and potential for intermolecular interactions. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to elucidate the multifaceted nature of PDAs. We will navigate through the core principles of Density Functional Theory (DFT), its application in predicting molecular structures, spectroscopic signatures, and non-linear optical (NLO) properties. Furthermore, we will discuss the computational investigation of tautomerism, a critical phenomenon in these systems, and the role of molecular docking in evaluating their potential as enzyme inhibitors for drug discovery.[2][3]

Introduction: The Significance of Pyridine Dicarboxylic Acids

Pyridine dicarboxylic acids are a group of six constitutional isomers, each with a unique arrangement of two carboxyl groups on a central pyridine ring.[1][4] This isomeric diversity gives rise to a wide range of physicochemical properties, including acidity, solubility, and coordination behavior, which in turn dictates their application.[1]

The six primary isomers are:

-

Quinolinic acid (2,3-pyridinedicarboxylic acid)

-

Lutidinic acid (2,4-pyridinedicarboxylic acid)

-

Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)

-

Dipicolinic acid (2,6-pyridinedicarboxylic acid)

-

Cinchomeronic acid (3,4-pyridinedicarboxylic acid)

-

Dinicotinic acid (3,5-pyridinedicarboxylic acid)

From a pharmaceutical perspective, these molecules are privileged scaffolds, forming the backbone of drugs for a wide array of diseases, including tuberculosis, cancer, and diabetes.[2] Their ability to act as enzyme inhibitors is a key area of active research.[2][3] In materials science, PDAs are exceptional ligands that coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and medicine.[5][6][7]

The power of theoretical and computational chemistry lies in its ability to predict and rationalize the properties of these molecules at an atomic level, guiding experimental design and accelerating discovery.

Caption: The six constitutional isomers of Pyridine Dicarboxylic Acid.

The Computational Scientist's Toolkit: Core Methodologies

The investigation of PDAs relies heavily on a suite of computational methods. The choice of method is dictated by the property of interest and the desired balance between accuracy and computational expense.

Density Functional Theory (DFT): The Workhorse

DFT has become the cornerstone for quantum chemical studies of medium-sized organic molecules like PDAs. It offers a robust framework for calculating the electronic structure of molecules, providing insights into their geometry, stability, and reactivity.

-

Causality of Choice : We choose DFT because it provides a favorable compromise between computational cost and accuracy for the systems of interest. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets such as 6-311++G(d,p) have been shown to yield results in good agreement with experimental data for geometry, vibrational frequencies, and electronic properties of PDAs.[8][9][10][11] The inclusion of diffuse functions ( ++ ) is crucial for accurately describing hydrogen bonding and non-covalent interactions, while polarization functions ( d,p ) account for the non-spherical nature of electron density in chemical bonds.

Analyzing Molecular Interactions and Charge Distribution

Beyond geometry, understanding how electrons are distributed and how molecules interact is paramount.

-

Natural Bond Orbital (NBO) Analysis : This method investigates charge transfer, orbital interactions, and hyperconjugation within a molecule.[8] For PDAs, NBO analysis helps quantify the donor-acceptor interactions between the nitrogen lone pair, the pyridine ring's π-system, and the carboxylic acid groups, which are fundamental to their reactivity and spectroscopic properties.

-

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a powerful tool for characterizing chemical bonds and non-covalent interactions, such as hydrogen bonds and π-stacking.[12][13][14] By analyzing the topology of the electron density, it can identify bond critical points and quantify the strength of these interactions, which is essential for understanding the crystal packing of PDAs and their binding to biological targets.

-

Molecular Electrostatic Potential (MEP) : The MEP surface visually represents the electrostatic potential on the electron density surface. It is an invaluable tool for identifying electrophilic and nucleophilic sites on a molecule.[8][14] For PDAs, MEP maps highlight the electronegative regions around the carboxyl oxygens and pyridine nitrogen, predicting sites for hydrogen bonding and coordination with metal cations.

Caption: A typical DFT-based computational workflow for studying PDAs.

Elucidating Key Physicochemical Properties

Molecular Structure and Stability

The starting point for any computational study is to determine the most stable 3D arrangement of atoms. DFT-based geometry optimization provides detailed structural parameters. For instance, in pyridine-2,3-dicarboxylic acid, intramolecular hydrogen bonding between the adjacent carboxyl groups significantly influences the planarity and bond lengths of the molecule.[9]

| Parameter | 2,3-PDA (Calculated) | 3,4-PDA (Calculated) | Note |

| O-H···O Bond Length (Å) | 0.999 | 0.991 | Shorter bond indicates stronger H-bonding.[9] |

| C=O Bond Length (Å) | 1.222 | 1.226 | Elongated due to H-bond participation.[9] |

| C-O(H) Bond Length (Å) | 1.321 | 1.327 | Shortened due to H-bond participation.[9] |

| Table 1: Comparison of calculated key geometric parameters for PDA isomers highlighting the effect of intramolecular hydrogen bonding. Data derived from concepts in referenced literature.[9] |

Tautomerism: A Matter of Proton Placement

Tautomerism, particularly keto-enol tautomerism, is a critical consideration for heterocyclic molecules containing hydroxyl and carbonyl groups.[15][16] For hydroxypyridine-carboxylic acids, a delicate balance exists between the enol and keto forms, which can be influenced by substituents and the surrounding environment (gas phase vs. solvent).[15][17] Computational studies can accurately predict the relative energies of different tautomers, revealing which form is likely to be dominant under specific conditions. This is vital for drug design, as different tautomers can exhibit vastly different biological activities and binding affinities.[16]

Spectroscopic Characterization

Computational spectroscopy is a powerful tool for interpreting and assigning experimental spectra.

-

Vibrational Spectra (FT-IR/Raman) : DFT frequency calculations yield vibrational modes that can be directly compared with experimental FT-IR and Raman spectra.[8] This allows for a definitive assignment of spectral bands to specific molecular motions, such as C=O stretching, O-H bending, and pyridine ring vibrations.

-

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which can simulate a molecule's UV-Vis spectrum.[8] The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the nature of electronic transitions (e.g., π→π*) and the charge transfer characteristics of the molecule.[8]

Non-Linear Optical (NLO) Properties